Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-
Overview
Description
Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- is a chemical compound known for its excellent chelating properties. It is commonly used in various industrial and scientific applications due to its ability to bind metal ions effectively. The compound is also referred to as pentetic acid and is widely recognized for its role in complexation and chelation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- typically involves the reaction of diethylenetriamine with chloroacetic acid. The process begins by dissolving chloroacetic acid in distilled water, followed by the gradual addition of sodium hydroxide solution to maintain a controlled pH. Diethylenetriamine is then added to the mixture, and the reaction is allowed to proceed at a controlled temperature .
Industrial Production Methods
In industrial settings, the production of Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is typically heated to enhance the reaction rate, and the product is purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where its carboxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Chelation: Common reagents include metal salts such as calcium chloride or ferric chloride.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include metal complexes and substituted derivatives of the original compound. These products are often used in various industrial and medical applications .
Scientific Research Applications
Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- exerts its effects involves the formation of stable chelates with metal ions. The compound’s carboxymethyl and amino groups coordinate with metal ions, forming a stable ring structure that sequesters the metal ions and prevents them from participating in unwanted reactions . This chelation process is crucial in applications like metal ion detoxification and medical imaging .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties but different molecular structure.
Nitrilotriacetic acid (NTA): A chelating agent with fewer carboxymethyl groups compared to Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-.
Uniqueness
Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- is unique due to its higher chelation efficiency and stability compared to other chelating agents like EDTA and NTA. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in applications requiring precise metal ion control .
Properties
IUPAC Name |
2-[2-[carboxymethyl-[2-(carboxymethylamino)ethyl]amino]ethylamino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O6/c14-8(15)5-11-1-3-13(7-10(18)19)4-2-12-6-9(16)17/h11-12H,1-7H2,(H,14,15)(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDXOMJOXVLFNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCNCC(=O)O)CC(=O)O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276540 | |
Record name | Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35403-14-6 | |
Record name | Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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